6-Bromo-2-chloro-5,7-difluoroquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1188002-21-2 |
|---|---|
Molecular Formula |
C9H3BrClF2N |
Molecular Weight |
278.48 g/mol |
IUPAC Name |
6-bromo-2-chloro-5,7-difluoroquinoline |
InChI |
InChI=1S/C9H3BrClF2N/c10-8-5(12)3-6-4(9(8)13)1-2-7(11)14-6/h1-3H |
InChI Key |
OIQRHJZVBUOYEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C(=C21)F)Br)F)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 6 Bromo 2 Chloro 5,7 Difluoroquinoline
Reaction Pathways Involving Halogen Substituents
Reactivity of Bromo and Chloro Groups Towards Nucleophiles and Organometallic Reagents
In the context of quinoline (B57606) chemistry, halogens at the 2- and 4-positions are known to be particularly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the ring nitrogen, which activates these positions towards attack. Consequently, the chlorine atom at the 2-position of 6-Bromo-2-chloro-5,7-difluoroquinoline is predicted to be the most reactive site for nucleophilic displacement. Reactions with various nucleophiles, such as amines, alkoxides, and thiolates, would likely proceed at this position.
The bromine atom at the 6-position, being on the carbocyclic ring, is expected to be significantly less reactive towards nucleophilic attack under typical SNAr conditions. Its reactivity would be more akin to that of a halogen on a halobenzene. However, this bromo group would be a prime candidate for transformations involving organometallic reagents, such as in Suzuki, Stille, or Heck cross-coupling reactions. These reactions, catalyzed by transition metals like palladium, would enable the formation of carbon-carbon or carbon-heteroatom bonds at the 6-position.
Regioselectivity and Stereoselectivity in Substitution Reactions
A high degree of regioselectivity is anticipated in the substitution reactions of this compound. As mentioned, nucleophilic attack is overwhelmingly favored at the 2-position due to electronic activation by the quinoline nitrogen. This would allow for selective functionalization of the heterocyclic ring. For stereoselectivity to be a factor, a chiral nucleophile or a chiral catalyst would need to be employed in the reaction, and this would depend on the specific transformation being conducted.
Impact of Fluorine Atoms on Halogen Reactivity
The two fluorine atoms at the 5- and 7-positions are expected to exert a significant electronic influence on the reactivity of the quinoline system. As highly electronegative atoms, they will further withdraw electron density from the aromatic rings, potentially increasing the electrophilicity of the carbon atoms to which the other halogens are attached. This could enhance the reactivity of the 2-chloro group towards nucleophiles. Conversely, the fluorine atoms themselves are generally poor leaving groups in SNAr reactions, and their substitution would require harsh reaction conditions. Their primary role is likely to be electronic modulation of the reactivity of the other halogen substituents.
Electrophilic and Nucleophilic Character of the Quinoline Nitrogen
The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it nucleophilic and basic. It is expected to react with electrophiles, such as alkyl halides to form quaternary quinolinium salts, or with acids to form the corresponding conjugate acid. This inherent nucleophilicity of the nitrogen is a characteristic feature of quinolines.
Oxidation and Reduction Pathways of the Quinoline System
The quinoline ring system can undergo both oxidation and reduction. Oxidation, often with peroxy acids, typically leads to the formation of the corresponding N-oxide. More vigorous oxidation can result in the cleavage of the benzene (B151609) ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid).
Reduction of the quinoline system is also a well-established transformation. Depending on the reducing agent and reaction conditions, either the heterocyclic ring or both rings can be reduced. Catalytic hydrogenation, for instance, can lead to 1,2,3,4-tetrahydroquinoline (B108954) or, under more forcing conditions, decahydroquinoline. The presence of multiple halogen substituents on this compound may influence the course of these reactions, and dehalogenation could be a competing pathway under certain reductive conditions.
Advanced Mechanistic Studies using Kinetic Isotope Effects and Reaction Monitoring
To date, there are no known advanced mechanistic studies, such as those involving kinetic isotope effects or detailed reaction monitoring, for this compound. Such studies would be invaluable in providing a deeper understanding of the reaction mechanisms. For instance, kinetic isotope effect experiments could help to elucidate the rate-determining step in substitution reactions. In-situ reaction monitoring techniques, such as NMR or IR spectroscopy, could provide real-time data on the formation of intermediates and products, offering a more complete picture of the reaction pathways.
Advanced Spectroscopic and Structural Characterization of 6 Bromo 2 Chloro 5,7 Difluoroquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 6-bromo-2-chloro-5,7-difluoroquinoline, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR techniques would be essential for unambiguous assignment of its atomic connectivity and spatial arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals only for the protons on the quinoline (B57606) ring system. The presence of multiple electronegative halogen substituents (Br, Cl, F) will significantly influence the chemical shifts of the remaining protons, generally shifting them downfield. The predicted ¹H NMR spectrum would feature distinct signals for the protons at positions 3, 4, and 8. The coupling patterns (multiplicity) and coupling constants (J-values) between these protons would be crucial for their assignment.
¹⁹F NMR Spectroscopy: With two fluorine atoms at positions 5 and 7, ¹⁹F NMR spectroscopy would be a highly informative technique. It is expected to show two distinct signals, one for each fluorine atom, due to their different chemical environments. The chemical shifts and the coupling between the two fluorine atoms (⁴JFF) would provide valuable structural information. Furthermore, couplings to nearby protons (³JHF, ⁴JHF) and carbons (¹JCF, ²JCF, ³JCF) would be observable, aiding in the complete assignment of the NMR spectra. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making this technique particularly useful for distinguishing between isomers. nih.gov
A predicted summary of the 1D NMR data is presented in the table below.
| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Key Couplings |
| ¹H | |||
| H-3 | 7.0 - 8.0 | Doublet | ³J(H3-H4) |
| H-4 | 7.5 - 8.5 | Doublet | ³J(H4-H3) |
| H-8 | 8.0 - 9.0 | Singlet (or very small coupling) | |
| ¹³C | |||
| C-2 | 145 - 155 | Singlet | |
| C-3 | 120 - 130 | Singlet | |
| C-4 | 135 - 145 | Singlet | |
| C-4a | 140 - 150 | Singlet | |
| C-5 | 150 - 160 | Doublet | ¹J(C5-F5) |
| C-6 | 115 - 125 | Singlet | |
| C-7 | 150 - 160 | Doublet | ¹J(C7-F7) |
| C-8 | 125 - 135 | Singlet | |
| C-8a | 140 - 150 | Singlet | |
| ¹⁹F | |||
| F-5 | -110 to -130 | Doublet | ⁴J(F5-F7) |
| F-7 | -100 to -120 | Doublet | ⁴J(F7-F5) |
Note: The predicted chemical shift ranges are estimates based on data for similar halogenated quinoline structures and general principles of NMR spectroscopy. Actual experimental values may vary.
To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between the protons. For this compound, a cross-peak between the signals for H-3 and H-4 would be expected, confirming their vicinal relationship. nih.gov
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbons. This would allow for the unambiguous assignment of the protonated carbons (C-3, C-4, and C-8).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and for piecing together the molecular framework. For example, correlations from H-8 to C-8a and C-7, and from H-4 to C-4a, C-5, and C-3 would be anticipated, providing crucial connectivity information. magritek.com
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of a molecule. For this compound, the IR and Raman spectra would be complementary and rich in information.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by bands corresponding to the stretching and bending vibrations of the quinoline ring and the carbon-halogen bonds. Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
C=C and C=N stretching: These vibrations within the quinoline ring would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.
C-F stretching: Strong absorptions are expected in the 1000-1350 cm⁻¹ range.
C-Cl stretching: A strong band is anticipated in the 600-800 cm⁻¹ region.
C-Br stretching: This vibration would likely appear in the 500-650 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring. Aromatic ring breathing modes, which are often strong in Raman spectra, would be expected. The C-Cl and C-Br stretching vibrations are also typically Raman active. For a mode to be Raman active, it must involve a change in the polarizability of the molecule. doitpoms.ac.uk
The combination of IR and Raman spectroscopy, supported by DFT calculations to predict vibrational frequencies, would allow for a comprehensive assignment of the vibrational modes of this compound. researchgate.netiosrjournals.org
| Vibrational Mode | Predicted IR Frequency Range (cm⁻¹) | Predicted Raman Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| C=C / C=N Ring Stretch | 1400 - 1650 | 1400 - 1650 |
| C-F Stretch | 1000 - 1350 | 1000 - 1350 |
| C-Cl Stretch | 600 - 800 | 600 - 800 |
| C-Br Stretch | 500 - 650 | 500 - 650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characteristic of a substituted quinoline system. The quinoline core is a conjugated aromatic system, which gives rise to π → π* transitions. The presence of halogen substituents can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). Generally, halogen substituents can lead to a bathochromic (red) shift of the absorption bands. The spectrum would likely exhibit multiple absorption bands, corresponding to different electronic transitions within the aromatic system. actamedicamarisiensis.ro Studies on other quinoline derivatives have shown that the absorption maxima are sensitive to the nature and position of substituents. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental formula C₉H₃BrClF₂N.
Isotopic Pattern: A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of the molecular ion peak. This is due to the natural abundance of isotopes for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion (M, M+2, M+4, etc.) with a distinctive intensity pattern, which is a definitive indicator of the presence of one bromine and one chlorine atom in the molecule.
Fragmentation Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Likely fragmentation pathways for halogenated quinolines include the loss of halogen atoms (as radicals or HX) and the cleavage of the quinoline ring system. The fragmentation of quinoline itself is known to proceed via the loss of HCN. rsc.org The fragmentation of this compound would likely involve initial loss of a halogen radical, followed by further fragmentation of the resulting cation.
Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses a set of techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), that provide information about the three-dimensional arrangement of atoms in chiral molecules. These methods are exclusively applicable to substances that are chiral, meaning they are non-superimposable on their mirror images.
The molecular structure of this compound itself is achiral. Therefore, chiroptical spectroscopic techniques are not applicable to this compound.
For chiroptical analysis to be relevant, a chiral center, axis, or plane would need to be introduced into the molecule, leading to chiral derivatives. A thorough review of existing literature reveals no synthesis or description of chiral derivatives of this compound. Research on the kinetic resolution of other axially chiral quinoline derivatives has been reported, demonstrating methods to separate enantiomers of related compounds. nih.govacs.org However, there is no indication that such principles have been applied to the target compound of this article.
Consequently, as no chiral derivatives of this compound have been identified in the scientific literature, there are no corresponding studies on their chiroptical properties. The application of chiroptical spectroscopy to halogenated quinones and helicenes has been a subject of research to probe their stereochemical features, but this does not extend to the specific compound . nih.govnih.gov
Due to the absence of publicly available research data, a data table for chiroptical spectroscopy of this compound derivatives cannot be provided.
Computational and Theoretical Chemistry Investigations of 6 Bromo 2 Chloro 5,7 Difluoroquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has emerged as a robust and widely-used method for investigating the electronic structure of molecules. researchgate.net Its balance of computational cost and accuracy makes it particularly suitable for studying medium to large-sized molecules like substituted quinolines. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with a Pople-style basis set such as 6-311++G(d,p), is a common choice for such calculations, providing reliable results for geometries, electronic properties, and vibrational frequencies. dergipark.org.tr
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, a process that locates the minimum energy structure on the potential energy surface. For 6-Bromo-2-chloro-5,7-difluoroquinoline, DFT calculations would be employed to predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. The quinoline (B57606) ring system is expected to be largely planar, a common feature for such aromatic structures. researchgate.net The substitution pattern with bulky halogen atoms (Br, Cl) and highly electronegative fluorine atoms can, however, introduce minor distortions from perfect planarity. These theoretical parameters are crucial as they form the basis for all subsequent property calculations.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level) This data is hypothetical and for illustrative purposes.
| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |
|---|---|---|---|---|---|
| Bond Length | C2-Cl | 1.745 | Bond Angle | C3-C2-Cl | 115.8 |
| C5-F | 1.358 | C5-C6-Br | 119.5 | ||
| C6-Br | 1.902 | C6-C5-F | 118.9 | ||
| C7-F | 1.360 | C6-C7-F | 119.2 |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).
Global Softness (S): The reciprocal of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).
These descriptors provide a quantitative framework for predicting the global reactivity of this compound.
Table 2: Illustrative Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors (Calculated at the B3LYP/6-311++G(d,p) level) This data is hypothetical and for illustrative purposes.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.87 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.98 |
| Electronegativity (χ) | 4.415 |
| Chemical Hardness (η) | 2.435 |
| Global Softness (S) | 0.205 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential.
For this compound, the MEP surface would likely show negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for protonation or coordination with Lewis acids. The highly electronegative fluorine and chlorine atoms would also create regions of negative potential. Conversely, the hydrogen atoms on the quinoline ring would exhibit positive potential. Such analysis is crucial for understanding intermolecular interactions and predicting sites of reaction. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds, lone pairs, etc.). uba.ar A key feature of NBO analysis is its ability to quantify intramolecular charge transfer (ICT) interactions. This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these donor-acceptor interactions can be estimated using second-order perturbation theory.
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical calculations can help in the unambiguous assignment of experimental spectra, especially for complex molecules with many signals.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. dergipark.org.tr This analysis helps to understand the electronic transitions occurring within the molecule, often from HOMO to LUMO or other related molecular orbitals.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. dergipark.org.tr These theoretical frequencies are often scaled by an empirical factor to better match experimental IR spectra. This analysis aids in the assignment of vibrational modes to specific functional groups and motions within the molecule.
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Calculated using GIAO-B3LYP/6-311++G(d,p)) This data is hypothetical and for illustrative purposes.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 151.5 |
| C3 | 122.8 |
| C4 | 136.4 |
| C4a | 128.9 |
| C5 | 155.1 (d, JC-F) |
| C6 | 110.2 |
| C7 | 157.3 (d, JC-F) |
| C8 | 125.6 |
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Beyond static molecular properties, quantum chemical modeling can be used to explore the dynamic processes of chemical reactions. By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and, consequently, its rate.
For this compound, a key reaction to investigate would be nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the quinoline ring, enhanced by the electron-withdrawing halogen substituents, makes it susceptible to attack by nucleophiles. DFT calculations could be used to model the reaction pathway for the substitution of, for example, the chlorine atom at the C2 position or the bromine atom at the C6 position. This would involve:
Identifying the most electrophilic sites using MEP or Mulliken charge analysis. mdpi.com
Modeling the approach of a nucleophile (e.g., an amine or an alkoxide) to these sites.
Locating the transition state structure for the formation of the Meisenheimer complex (the intermediate in an SNAr reaction).
Calculating the activation energy barrier for the reaction.
By comparing the activation energies for substitution at different positions, it would be possible to predict the regioselectivity of the reaction, providing valuable guidance for synthetic chemists. mdpi.com
Activation Energy Calculations for Regioselective Reactions
Regioselective reactions are crucial in the synthesis of substituted quinolines, and computational chemistry offers powerful tools to predict the outcomes of such reactions. nih.gov Density Functional Theory (DFT) is a widely used method to investigate reaction mechanisms and determine the activation energies for different reaction pathways. By calculating the energy barriers for reactions at various positions on the quinoline ring, researchers can predict the most likely site of substitution.
For halogenated quinolines, the substitution pattern of electron-withdrawing groups like halogens significantly influences the electron density distribution in the aromatic system. This, in turn, affects the regioselectivity of further reactions. For instance, in electrophilic aromatic substitution, the positions with higher electron density will be more reactive. Conversely, in nucleophilic aromatic substitution, positions with lower electron density will be favored.
Computational studies on similar halogenated aromatic compounds have shown that the activation energy for a particular reaction can be correlated with the stability of the intermediate carbocation or carbanion. The presence of bromine, chlorine, and fluorine atoms at specific positions in this compound will have a distinct electronic influence, which can be modeled to predict the regioselectivity of reactions such as amination, arylation, or further halogenation.
Table 1: Theoretical Approaches for Activation Energy Calculation
| Computational Method | Application in Regioselective Reactions |
| Density Functional Theory (DFT) | Calculation of transition state geometries and energies to determine activation barriers for different reaction pathways. |
| Ab initio methods | High-accuracy energy calculations for smaller model systems to benchmark DFT results. |
| Molecular Orbital Theory | Analysis of frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Halogenated Quinolines (excluding clinical human data)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. researchgate.net For halogenated quinolines, these models can predict properties such as toxicity, environmental fate, or potential as therapeutic agents based on molecular descriptors.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. In the context of halogenated quinolines, descriptors can include:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as the number of rings, branching indices, and molecular weight.
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms, including molecular surface area and volume.
Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
A QSAR or QSPR study involves developing a mathematical equation that links these descriptors to a specific activity or property. For example, a QSAR model for the antibacterial activity of a series of halogenated quinolines might show that activity increases with increasing lipophilicity and a specific distribution of electrostatic potential.
Table 2: Common Molecular Descriptors in QSAR/QSPR Studies of Halogenated Quinolines
| Descriptor Type | Example | Relevance to Halogenated Quinolines |
| Topological | Wiener Index | Relates to molecular branching and size. |
| Geometrical | Molecular Surface Area | Influences solubility and transport properties. |
| Electronic | Dipole Moment | Affects intermolecular interactions and solubility in polar solvents. |
| Lipophilicity | LogP | Crucial for predicting membrane permeability and bioavailability. |
While specific QSAR/QSPR models for this compound are not detailed in existing literature, studies on other halogenated quinolines have demonstrated the utility of these approaches. beilstein-journals.orgresearchgate.net Such models are valuable for screening large virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing, thereby accelerating the discovery of new molecules with desired properties.
Molecular Dynamics Simulations for Conformational Sampling and Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.
Conformational sampling is a key application of MD simulations, where the goal is to explore the different spatial arrangements (conformations) that a molecule can adopt. nih.gov Even for a relatively rigid molecule like a quinoline derivative, there can be some degree of flexibility, such as rotation around single bonds or slight puckering of the ring system. Understanding the accessible conformations is important because the biological activity and physical properties of a molecule can be conformation-dependent.
Table 3: Applications of Molecular Dynamics Simulations for this compound
| Simulation Aspect | Information Gained |
| Conformational Analysis | Identification of low-energy conformations and the flexibility of the molecule. |
| Solvation Studies | Understanding of how the molecule interacts with solvent molecules and prediction of its solubility. |
| Binding to Biomolecules | Elucidation of the binding mode and calculation of the binding free energy to a target protein. |
Recent studies have utilized MD simulations to investigate the interactions of other halogenated quinoline derivatives with biological targets, providing a template for how such studies could be applied to this compound. These simulations are instrumental in rational drug design, allowing for the in silico evaluation of potential drug candidates before their synthesis.
Applications in Advanced Chemical Research and Derivatization Studies
Role of Halogenated Fluorinated Quinoline (B57606) Scaffolds in Medicinal Chemistry Research
In the realm of medicinal chemistry, the quinoline framework is a privileged structure, appearing in a wide array of therapeutic agents. researchgate.netresearchgate.net The introduction of halogens, particularly fluorine and bromine, into this scaffold can profoundly influence the molecule's physicochemical and biological properties. This strategic halogenation is a key tool for medicinal chemists in the design and optimization of drug candidates. mdpi.com The 6-Bromo-2-chloro-5,7-difluoroquinoline scaffold serves as an exemplary platform for exploring these effects.
The this compound molecule is a versatile building block for the synthesis of more complex molecular architectures. nih.govnih.gov The differential reactivity of the chloro and bromo substituents, along with the influence of the fluorine atoms on the quinoline ring's electronics, allows for selective and site-specific modifications. vulcanchem.com This controlled derivatization is crucial for generating libraries of compounds for high-throughput screening and for the rational design of ligands targeting specific biological macromolecules. nih.govfrontiersin.org The functionalization of the quinoline scaffold is a key strategy in modern synthetic chemistry to expand chemical space and enhance the pharmacological profiles of the resulting derivatives. researchgate.netresearchgate.net
Table 1: Potential Synthetic Transformations of this compound
| Position | Halogen | Potential Reactions | Purpose in Ligand Synthesis |
|---|---|---|---|
| 2 | Chloro | Nucleophilic Aromatic Substitution (SNAr), Suzuki Coupling, Buchwald-Hartwig Amination | Introduction of diverse functional groups to interact with target proteins. |
| 6 | Bromo | Suzuki Coupling, Sonogashira Coupling, Stille Coupling | Formation of carbon-carbon and carbon-heteroatom bonds to extend the molecular scaffold. |
| 5, 7 | Fluoro | Modulate electronics of the ring system, potential for hydrogen bonding interactions. | Fine-tuning of binding affinity and selectivity. |
The systematic modification of the this compound scaffold is a powerful approach for elucidating structure-activity relationships (SAR). By synthesizing analogs with variations at different positions, researchers can probe the specific interactions between a ligand and its biological target. researchgate.netresearchgate.net
Kinase Inhibition: The quinoline core is a common feature in many kinase inhibitors. nih.govmdpi.com The halogens on the this compound scaffold can be strategically employed to occupy specific pockets within the ATP-binding site of kinases, thereby enhancing potency and selectivity. doi.org The fluorine atoms, in particular, can form favorable interactions with amino acid residues in the kinase domain.
Antileishmanial, Antiviral, and Antitubercular Activities: Quinolines have demonstrated a broad spectrum of antimicrobial activities. ptfarm.plslideshare.net Halogenation can significantly impact this activity by altering the molecule's ability to penetrate cell membranes and interact with intracellular targets. nih.gov For instance, the lipophilicity and electronic properties conferred by the bromo and fluoro groups can be critical for activity against various pathogens. The development of novel quinoline-based compounds is a promising strategy to combat drug-resistant strains. nih.gov
Table 2: Influence of Halogenation on Bioactivity of Quinoline Scaffolds
| Biological Target | Role of Halogen Substituents | Example of General SAR Finding |
|---|---|---|
| Kinases | Can form halogen bonds with the protein backbone; influences orientation in the binding pocket. | Substitution at specific positions can confer selectivity for different kinase families. nih.gov |
| Leishmania parasites | Increases cell permeability and potential interaction with parasitic enzymes. | The position and nature of the halogen can drastically alter antiprotozoal efficacy. |
| Viruses | May interfere with viral replication enzymes or entry processes. | Halogenated quinolines can exhibit broad-spectrum antiviral activity. |
| Mycobacterium tuberculosis | Enhances lipophilicity, aiding in penetration of the mycobacterial cell wall. | Fluoroquinolones are a well-established class of anti-tubercular drugs. ptfarm.plyoutube.com |
A significant challenge in drug development is optimizing a compound's metabolic stability and lipophilicity to ensure favorable pharmacokinetic properties. Halogenation is a widely used strategy to address these issues. acs.orgnih.gov
Metabolic Stability: The introduction of fluorine atoms at positions 5 and 7 of the quinoline ring can block potential sites of metabolism by cytochrome P450 enzymes. This "metabolic blocking" can increase the half-life of a drug in the body, leading to improved efficacy. mdpi.com
Potential in Material Science and Optoelectronic Applications
The unique electronic and photophysical properties of the quinoline scaffold also make it an attractive candidate for applications in material science and optoelectronics. researchgate.netnih.gov The presence of halogens in this compound can further enhance these properties.
The quinoline ring system is inherently fluorescent, and its photophysical properties can be modulated by the introduction of various substituents. nih.govcrimsonpublishers.com This tunability makes quinoline derivatives excellent candidates for the development of fluorescent probes and dyes for various applications, including bioimaging. rsc.orgnih.gov The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the heavy atom effect of bromine, in this compound can lead to interesting and potentially useful photophysical characteristics, such as shifts in emission wavelength and enhanced quantum yields upon derivatization. acs.org
The delocalized π-electron system of the quinoline ring, influenced by the electronic effects of the halogen substituents, gives this compound the potential to be a building block for novel functional materials. nih.gov Derivatives of this compound could be explored for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. bohrium.commdpi.com The ability to tune the electronic properties through synthetic modification of the quinoline core is a key advantage in the design of materials with specific desired characteristics. rsc.orgtandfonline.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 8-Bromo-5-chloro-6-methylquinolin-3-amine |
| Quinine |
| Chloroquine |
| Amodiaquine |
| Primaquine |
| Ciprofloxacin |
| Levofloxacin |
| Moxifloxacin |
| Ofloxacin |
| Gemifloxacin |
| Delafloxacin |
| Nalidixic acid |
| Cloxyquin |
| 8-hydroxyquinoline |
| LRRK2-IN-1 |
| XMD8-92 |
| XMD8-85 |
| DCLK1-IN-1 |
Applications in Catalysis and Organocatalysis
While direct catalytic applications of this compound have not been documented, its structure suggests potential as a precursor for ligands in metal-catalyzed reactions or as a scaffold in organocatalysis. The nitrogen atom in the quinoline ring can act as a coordination site for metal centers, and the halogen substituents offer sites for further functionalization to create more complex ligand systems.
For instance, the chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups that could chelate with metals. The bromo and fluoro substituents can modulate the electronic properties of the quinoline ring system, thereby influencing the catalytic activity of the resulting metal complex.
In organocatalysis, quinoline derivatives have been used as scaffolds for chiral catalysts. The rigid quinoline backbone is advantageous for creating a well-defined chiral environment. This compound could be derivatized, for example, by introducing a chiral amine at the 2-position, to generate a novel organocatalyst. The electronic nature of the halogen substituents would likely impact the acidity/basicity and steric environment of the catalytic center.
Derivatization for Analytical Method Development (e.g., for UV-active derivatives)
The development of analytical methods often relies on the derivatization of target analytes to enhance their detectability. Quinolines are inherently UV-active due to their aromatic nature. Derivatization of a non-UV-active analyte with a quinoline-containing reagent can impart this property, allowing for sensitive detection by UV-Vis spectroscopy or liquid chromatography with a UV detector.
This compound, with its reactive chloro group, is a prime candidate for such a derivatizing agent. The chloro group at the 2-position can readily react with nucleophiles such as amines, alcohols, or thiols on an analyte of interest. The resulting derivative would incorporate the strongly UV-absorbing difluorinated and brominated quinoline chromophore.
The specific substitution pattern of this compound is expected to influence the molar absorptivity and the wavelength of maximum absorbance (λmax) of its derivatives. The presence of multiple halogens could lead to a bathochromic shift (a shift to longer wavelengths) compared to simpler quinoline derivatives, potentially moving the absorbance maximum to a region with less interference from other components in a sample matrix.
Table 1: Potential Reactions for Derivatization using this compound
| Analyte Functional Group | Reaction Type | Resulting Derivative |
| Primary/Secondary Amine | Nucleophilic Aromatic Substitution | 2-Amino-6-bromo-5,7-difluoroquinoline derivative |
| Alcohol | Nucleophilic Aromatic Substitution | 2-Alkoxy-6-bromo-5,7-difluoroquinoline derivative |
| Thiol | Nucleophilic Aromatic Substitution | 2-Thio-6-bromo-5,7-difluoroquinoline derivative |
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner–von Miller, and Friedländer reactions provide foundational routes, they often suffer from harsh conditions and limited functional group tolerance. mdpi.comnih.gov The future of synthesizing complex quinolines such as 6-Bromo-2-chloro-5,7-difluoroquinoline lies in the development of more sustainable and efficient protocols.
Green chemistry principles are becoming increasingly important in chemical synthesis. ijbpas.com Future synthetic strategies will likely focus on:
Metal-Free Catalysis: Exploring novel organocatalysts or metal-free reaction conditions to avoid residual metal contamination in final products, which is crucial for pharmaceutical applications. mdpi.com
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts. ijbpas.comresearchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety for exothermic reactions, and easier scalability, making them ideal for industrial production.
C-H Functionalization: Direct functionalization of the quinoline core's C-H bonds is an atom-economical approach to introduce further diversity, avoiding the need for pre-functionalized starting materials. mdpi.com
The development of these greener synthetic routes will not only make the production of this compound and its derivatives more environmentally friendly but also more cost-effective. ijbpas.com
| Synthetic Approach | Key Advantages | Potential Impact on this compound Synthesis |
| Metal-Free Catalysis | Avoids toxic metal catalysts, cleaner products | Crucial for developing pharmaceutical-grade derivatives. |
| Microwave/Ultrasound | Accelerated reaction rates, improved yields | Faster and more efficient synthesis of the core structure and its analogs. ijbpas.com |
| Flow Chemistry | Scalability, safety, precise control | Enables large-scale, reproducible production for further research and development. |
| C-H Functionalization | Atom economy, step efficiency | Allows for late-stage diversification of the quinoline core to create novel derivatives. mdpi.com |
High-Throughput Screening and Combinatorial Chemistry of Derivatives
The core structure of this compound serves as a versatile scaffold for creating large libraries of related compounds. wikipedia.org Combinatorial chemistry, coupled with high-throughput screening (HTS), will be instrumental in rapidly identifying derivatives with desirable biological activities or material properties. ewadirect.comimperial.ac.uk
Future efforts in this area will likely involve:
Parallel Synthesis: Utilizing automated systems to synthesize hundreds or thousands of derivatives in parallel by systematically varying the substituents at the reactive chloro and bromo positions. nih.gov
One-Bead-One-Compound (OBOC) Libraries: This method allows for the creation of massive libraries of compounds on microbeads, which can then be screened efficiently for binding to biological targets. nih.gov
Diversity-Oriented Synthesis: Designing synthetic pathways that can generate a wide range of structurally diverse molecules from a common starting material, increasing the chances of discovering novel bioactivities.
By applying these techniques, researchers can rapidly explore the structure-activity relationship (SAR) of this compound derivatives, accelerating the discovery of new drug candidates or functional materials. nih.gov
Advanced Characterization Techniques for Complex Structures
Key techniques that will be vital in future research include:
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like COSY, HSQC, and HMBC are essential for assigning the complex proton and carbon signals in these molecules.
Fluorine-19 (¹⁹F) NMR: This specialized NMR technique is indispensable for characterizing fluorinated organic compounds, providing valuable information about the electronic environment of the fluorine atoms. chim.it
X-ray Crystallography: This powerful technique provides definitive proof of a molecule's three-dimensional structure, which is critical for understanding its interaction with biological targets.
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of newly synthesized compounds with high accuracy.
The application of these advanced characterization methods will ensure the structural integrity of novel derivatives and provide critical insights for structure-based drug design.
Interdisciplinary Research at the Interface of Chemistry and Biology
The diverse biological activities reported for quinoline derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, suggest that this compound could be a valuable scaffold in drug discovery. nih.govbiointerfaceresearch.comorientjchem.org Future research will increasingly be interdisciplinary, bringing together chemists, biologists, and pharmacologists to explore the therapeutic potential of its derivatives.
Promising areas for interdisciplinary investigation include:
Development of Novel Anticancer Agents: Quinoline-based compounds have shown significant potential as anticancer agents. mdpi.comnih.gov Derivatives of this compound could be designed to target specific kinases or other proteins involved in cancer progression.
Antimicrobial Drug Discovery: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. bioengineer.org Halogenated quinolines have demonstrated the ability to eradicate bacterial biofilms, and derivatives of this compound could be explored for their efficacy against multi-drug-resistant pathogens. nih.gov
Fluorescent Probes for Bioimaging: The quinoline core is known for its fluorescent properties. crimsonpublishers.comcrimsonpublishers.com By attaching specific functional groups, derivatives of this compound could be developed as fluorescent probes for imaging cells and biological processes. crimsonpublishers.comcrimsonpublishers.comacs.org
This collaborative approach will be essential for translating fundamental chemical research into tangible therapeutic applications.
| Potential Application | Rationale Based on Quinoline Chemistry | Key Interdisciplinary Collaborations |
| Anticancer Agents | Quinoline derivatives have shown efficacy against various cancer cell lines. biointerfaceresearch.comnih.gov | Medicinal Chemists, Oncologists, Molecular Biologists |
| Antimicrobial Drugs | Halogenated quinolines can combat antibiotic-resistant bacteria and biofilms. nih.gov | Microbiologists, Infectious Disease Specialists, Pharmacologists |
| Bioimaging Probes | The quinoline scaffold possesses inherent fluorescent properties. crimsonpublishers.comcrimsonpublishers.com | Cell Biologists, Biophysicists, Materials Scientists |
Computational Design of Next-Generation Quinoline-Based Molecules
Computational chemistry and molecular modeling are powerful tools that can guide the design of new molecules with enhanced properties, reducing the time and cost associated with traditional trial-and-error approaches. nih.gov In the context of this compound, computational methods will be invaluable for designing the next generation of derivatives.
Future computational studies will likely focus on:
Molecular Docking: Simulating the binding of virtual libraries of this compound derivatives to the active sites of biological targets to predict their potential as inhibitors. mdpi.comjneonatalsurg.com
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of these derivatives with their biological activity, enabling the prediction of the potency of new designs. nih.govdntb.gov.ua
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of these molecules and their interactions with proteins or other biological macromolecules to gain a deeper understanding of their mechanism of action. nih.gov
ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules to identify candidates with favorable drug-like profiles early in the discovery process. mdpi.com
By integrating these computational approaches into the research workflow, scientists can prioritize the synthesis of the most promising candidates, leading to a more efficient and rational drug discovery process. nih.gov
Q & A
Q. What are the optimal synthetic routes for 6-bromo-2-chloro-5,7-difluoroquinoline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and fluorination of quinoline precursors. For example:
- Step 1: Start with a quinoline scaffold (e.g., 2-chloroquinoline).
- Step 2: Bromination at position 6 using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
- Step 3: Direct fluorination at positions 5 and 7 using Selectfluor or DAST (diethylaminosulfur trifluoride) in anhydrous DMF .
- Key Factors: Temperature control (<0°C for fluorination) and stoichiometric ratios (e.g., 1.2 equivalents of Selectfluor) are critical to avoid over-fluorination. Typical yields range from 45–65% .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹⁹F NMR: Peaks at δ -110 to -120 ppm (aromatic C-F) and δ -140 to -150 ppm (C-F adjacent to Br/Cl) .
- ¹H NMR: Absence of protons at positions 5, 6, and 7 (replaced by halogens) .
- Mass Spectrometry (HRMS): Expected molecular ion [M+H]⁺ at m/z 291.92 (C₉H₃BrClF₂N⁺) .
- X-ray Crystallography: Resolves halogen positioning and confirms planarity of the quinoline ring .
Q. What preliminary biological assays are recommended for evaluating this compound?
Methodological Answer:
- Antimicrobial Screening:
- Cytotoxicity Assays:
- MTT assay on HeLa cells (IC₅₀ ~10 µM reported for similar bromo-chloro-quinolines) .
Advanced Research Questions
Q. How does the substitution pattern (Br, Cl, F) influence electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effects:
- Fluorine atoms at positions 5 and 7 increase electrophilicity at position 8 (π-deficient ring system), favoring nucleophilic aromatic substitution .
- Bromine at position 6 enhances halogen bonding in protein-ligand interactions (e.g., with kinase ATP pockets) .
- Computational Analysis:
- DFT calculations (B3LYP/6-311+G(d,p)) show a LUMO energy of -1.8 eV, indicating susceptibility to nucleophilic attack .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Case Study: Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM in kinase inhibition assays) may arise from:
- Recommendations:
- Standardize assays using PBS buffer (pH 7.4) and ≤0.5% DMSO.
- Validate with orthogonal methods (e.g., SPR for binding affinity) .
Q. What strategies improve regioselectivity in derivatization reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling:
- Prioritize position 6 (Br) for cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .
- Position 2 (Cl) is less reactive due to steric hindrance from adjacent fluorine atoms .
- SNAr Reactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
